molecular formula C14H11BrN2OS B255436 5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B255436
M. Wt: 335.22 g/mol
InChI Key: NIISKWDXHQJUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoacetophenone with thiourea to form the intermediate thioamide, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired thienopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives such as:

    5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    5-(4-methylphenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one:

Properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H11BrN2OS/c1-8-11(9-3-5-10(15)6-4-9)12-13(19-8)16-7-17(2)14(12)18/h3-7H,1-2H3

InChI Key

NIISKWDXHQJUJN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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